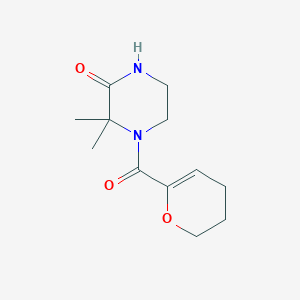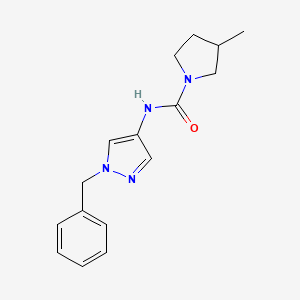![molecular formula C19H26N4O B7585734 N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of the CB1 receptor is associated with the psychoactive effects of cannabis, while activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels, including calcium and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration over time.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties.
3. Exploration of its potential as a treatment for other neurological disorders, such as epilepsy and traumatic brain injury.
4. Investigation of its potential as a therapeutic agent in cancer, particularly in combination with other drugs or radiation therapy.
5. Study of its effects on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
In conclusion, N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the endocannabinoid system and its role in health and disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
The synthesis of N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 involves several steps, starting with the reaction of 1-ethyl-6-methoxyindole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding indole-6-carboxaldehyde. This intermediate is then reacted with 9-methyl-3-aza-bicyclo[4.2.1]nonane to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been investigated as a potential treatment for pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-22-10-8-14-4-5-15(12-18(14)22)20-19(24)23-11-9-16-6-7-17(13-23)21(16)2/h4-5,8,10,12,16-17H,3,6-7,9,11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWRWVSILGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCC4CCC(C3)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)
![1-(2-Chloro-3-methylphenyl)-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7585665.png)



![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)


![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
